(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one
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Overview
Description
(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a furan ring and a selenophene ring, which are heterocyclic structures containing oxygen and selenium atoms, respectively. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one typically involves an aldol condensation reaction. The process begins with the reaction of 2-acetylfuran with selenophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The biological activity of (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to cell death. The exact pathways and molecular targets involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a selenophene ring.
(E)-3-(furan-2-yl)acrylohydrazide: Contains a hydrazide group instead of a ketone.
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: Features an imine group instead of a ketone.
Uniqueness
The presence of the selenophene ring in (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one imparts unique properties, such as enhanced biological activity and different reactivity compared to its analogs. Selenium-containing compounds are known for their antioxidant and anticancer activities, making this compound particularly interesting for further research .
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2Se/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNDCGHCSFDKFX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C[Se]2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C[Se]2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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